molecular formula C12H14O6S B13424902 Phenyl 1-thio-beta-D-glucopyranosiduronic acid CAS No. 26399-82-6

Phenyl 1-thio-beta-D-glucopyranosiduronic acid

Cat. No.: B13424902
CAS No.: 26399-82-6
M. Wt: 286.30 g/mol
InChI Key: XXJOOMMTHULGSD-LIJGXYGRSA-N
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Description

Phenyl 1-thio-beta-D-glucopyranosiduronic acid is a chemical compound with the molecular formula C12H14O6S and a molecular weight of 286.3 g/mol . It is a derivative of glucuronic acid, where the hydroxyl group at the anomeric carbon is replaced by a phenylthio group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 1-thio-beta-D-glucopyranosiduronic acid can be synthesized through several methods. One common approach involves the reaction of glucuronic acid derivatives with thiophenol under specific conditions. The reaction typically requires the presence of a catalyst, such as a Lewis acid, and is carried out in an organic solvent .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Phenyl 1-thio-beta-D-glucopyranosiduronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Phenyl 1-thio-beta-D-glucopyranosiduronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl 1-thio-beta-D-glucopyranosiduronic acid involves its interaction with specific molecular targets, such as enzymes that recognize glucuronic acid derivatives. The phenylthio group can influence the binding affinity and specificity of the compound towards these targets, affecting the overall biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl-beta-D-thioglucuronic acid
  • Phenyl 1-thio-beta-D-galactopyranoside
  • Phenyl 1-thio-beta-D-glucopyranoside

Uniqueness

Phenyl 1-thio-beta-D-glucopyranosiduronic acid is unique due to its specific structural features, such as the presence of the phenylthio group at the anomeric carbon. This structural modification imparts distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

26399-82-6

Molecular Formula

C12H14O6S

Molecular Weight

286.30 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenylsulfanyloxane-2-carboxylic acid

InChI

InChI=1S/C12H14O6S/c13-7-8(14)10(11(16)17)18-12(9(7)15)19-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17)/t7-,8-,9+,10-,12-/m0/s1

InChI Key

XXJOOMMTHULGSD-LIJGXYGRSA-N

Isomeric SMILES

C1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)SC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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